molecular formula C24H20FN3O5S B3006251 ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate CAS No. 450371-83-2

ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate

Cat. No.: B3006251
CAS No.: 450371-83-2
M. Wt: 481.5
InChI Key: DPFJZIONMZKUCO-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, a fluorophenyl group, and a furan moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinazolinone core, introduction of the fluorophenyl group, and attachment of the furan moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

Ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-{[3-(4-fluorophenyl)-7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological properties, drawing on various research studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, including the reaction of 4-fluorophenyl derivatives with furan-based compounds and subsequent carbamoylation. The resulting compound features a quinazoline core, which is known for its diverse biological activity.

Structural Analysis

The molecular structure includes:

  • A quinazoline backbone.
  • A furan ring.
  • A sulfanyl group.
    The compound's crystal structure shows significant interactions between the various functional groups, contributing to its stability and reactivity .

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effective inhibition at certain concentrations. Studies suggest that the presence of the furan and fluorophenyl moieties enhances its antimicrobial efficacy .

Antitumor Properties

Several studies have highlighted the antitumor potential of quinazoline derivatives. This compound has shown promise in inhibiting tumor cell proliferation in vitro. The mechanism is believed to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the precise pathways involved .

Anticonvulsant Activity

The anticonvulsant properties of similar quinazoline derivatives have been documented. This compound may exhibit potential in managing epilepsy by modulating neurotransmitter release and neuronal excitability .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that this compound inhibited growth at MIC values ranging from 10 to 50 µg/mL.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus20
    Escherichia coli30
    Pseudomonas aeruginosa50
  • Antitumor Activity Assessment : In vitro assays indicated that the compound reduced cell viability in human cancer cell lines by up to 70% at concentrations of 100 µM after 48 hours of treatment.

Properties

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)-7-(furan-2-ylmethylcarbamoyl)-4-oxoquinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O5S/c1-2-32-21(29)14-34-24-27-20-12-15(22(30)26-13-18-4-3-11-33-18)5-10-19(20)23(31)28(24)17-8-6-16(25)7-9-17/h3-12H,2,13-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFJZIONMZKUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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